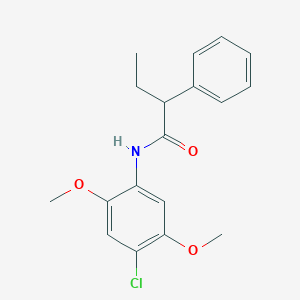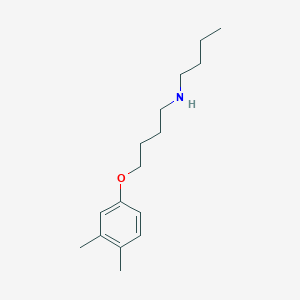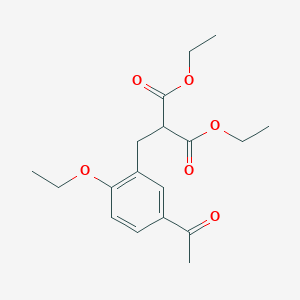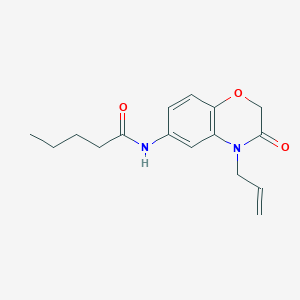
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 and has gained popularity as a recreational drug due to its hallucinogenic effects. However, in recent years, it has also gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide acts as a partial agonist at the 5-HT2A receptor, a subtype of the serotonin receptor. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C. Its hallucinogenic effects are thought to be due to its ability to activate these receptors and alter the activity of certain neural circuits in the brain.
Biochemical and Physiological Effects:
The exact biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide are not fully understood. However, it has been shown to increase levels of the neurotransmitter dopamine in certain regions of the brain, which may contribute to its euphoric effects. It has also been found to increase heart rate and blood pressure, which can be potentially dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide in lab experiments is its high potency, which allows for smaller doses to be used. This can be beneficial in studies where minimizing the amount of drug administered is important. However, its potential for abuse and lack of research on its long-term effects are limitations that should be considered.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, further studies investigating its mechanism of action and long-term effects are needed to fully understand its potential benefits and risks. Finally, the development of new and improved synthesis methods could help to facilitate research on this compound.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide involves the reaction between 2C-C and 4-chloro-2,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 2-phenylbutanoyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used in studies investigating the role of serotonin receptors in the brain and has shown promise in the treatment of certain psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-13(12-8-6-5-7-9-12)18(21)20-15-11-16(22-2)14(19)10-17(15)23-3/h5-11,13H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSYKXHKLKHRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5050109.png)
![1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5050117.png)
![1-(4-methylphenyl)-5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050120.png)
![4-allyl-1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5050128.png)

![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5050145.png)

![4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5050154.png)
![N-(4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5050160.png)
![1-(2-chlorophenyl)-5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5050167.png)
![(4-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5050174.png)


![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(4-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5050205.png)